Clebopride

Übersicht

Beschreibung

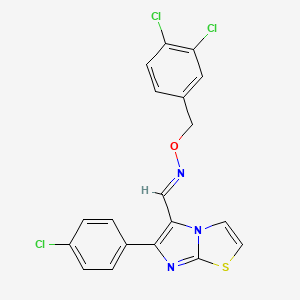

Clebopride is a dopamine antagonist drug with antiemetic and prokinetic properties. It is used to treat functional gastrointestinal disorders . Chemically, it is a substituted benzamide, closely related to metoclopramide .

Synthesis Analysis

A simple, sensitive, accurate, and economic method has been developed for the quantitative estimation of clebopride in pure and in tablets. This method is based on the reaction of the drug in methanolic solution with p-dimethylamino benzaldehyde in acidic condition producing Schiff’s base .

Molecular Structure Analysis

Clebopride belongs to the class of organic compounds known as n-benzylpiperidines. These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

Chemical Reactions Analysis

A study has shown that a binary vehicle system, diethylene glycol monoethyl ether/isopropyl myristate (40/60, w/w), significantly enhances the skin permeation rate of clebopride .

Physical And Chemical Properties Analysis

Clebopride has a molar mass of 373.88 g·mol−1 . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Disorders

Clebopride is primarily used to treat symptoms associated with functional gastrointestinal disorders . It works by antagonizing dopamine, which helps in regulating the speed of gastrointestinal tract movements.

Nausea and Vomiting

Clebopride may also be used to treat nausea and vomiting, especially those associated with chemotherapy . By blocking dopamine receptors in the brain, it can prevent the feeling of nausea and the subsequent vomiting reflex.

Transdermal Delivery

Research has been conducted on the effects of vehicles and penetration enhancers on the skin permeation of Clebopride . The study found that a binary vehicle system, diethylene glycol monoethyl ether/isopropyl myristate (40/60, w/w), significantly enhanced the skin permeation rate of Clebopride . This suggests potential applications in transdermal drug delivery systems.

Gastrokinetic Activity

Clebopride is a potent gastrokinetic compound . It was designed by modifying the amino chain of metoclopramide, which was introduced into the piperidine framework . This makes it effective in stimulating gastrointestinal motility.

5-HT4 Receptor Ligand

Clebopride acts as a ligand for the 5-HT4 receptor . This receptor is involved in several important physiological processes such as the release of acetylcholine in the hippocampus, the increase of the Ca2+ and pacemaker currents in the atrium, the initiation of the intestinal peristaltic reflex, and the increase of the release of corticosterol in the adrenal gland .

Research Tool

Due to its specific interactions with dopamine and 5-HT4 receptors, Clebopride can be used as a research tool in neuroscience and pharmacology to study these receptors and their role in various physiological and pathological processes .

Safety and Hazards

Wirkmechanismus

Mode of Action

Clebopride acts as a dopamine antagonist . This means it binds to dopamine receptors but does not activate them, effectively blocking them. By doing so, it inhibits dopamine-mediated effects. This action can help to regulate the speed at which the stomach empties and reduce feelings of nausea.

Biochemical Pathways

Dopamine signaling plays a crucial role in the CNS, affecting mood, behavior, and gastrointestinal motility .

Pharmacokinetics

Clebopride is described by a 2-compartment model with a terminal half-life of 9.5 ± 3.9 hours and a volume of distribution in steady-state of 3.9 L/kg . The mean clearance was 5.2 ml/min/kg . The terminal half-life of the main active metabolite, N-desbenzyl-clebopride, is 1.5 ± 1.0 hours . These properties suggest that Clebopride can be used as a single dose for chemotherapy-induced nausea and vomiting, due to its long half-life .

Result of Action

The molecular and cellular effects of Clebopride’s action are primarily related to its antagonistic effect on dopamine receptors. By blocking these receptors, Clebopride can help to regulate gastrointestinal motility and reduce feelings of nausea .

Action Environment

The efficacy and stability of Clebopride’s action can be influenced by various environmental factors. For instance, genetic factors can affect how an individual metabolizes Clebopride, potentially impacting its efficacy . Additionally, other environmental factors such as diet, lifestyle, and concurrent medications can also influence the action of Clebopride .

Eigenschaften

IUPAC Name |

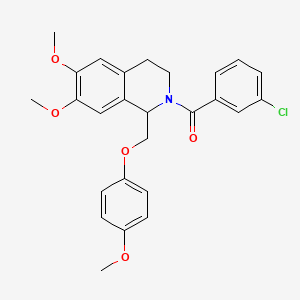

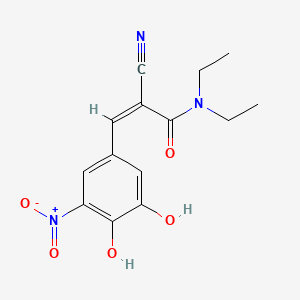

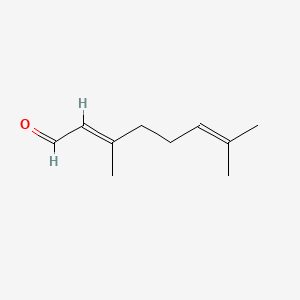

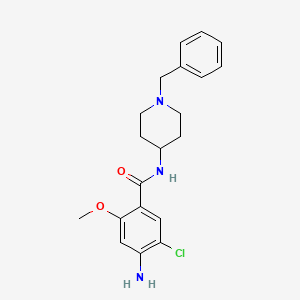

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPWJMCABCPUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57645-39-3 (mono-hydrochloride) | |

| Record name | Clebopride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055905538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022831 | |

| Record name | Clebopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clebopride | |

CAS RN |

55905-53-8 | |

| Record name | Clebopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55905-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clebopride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055905538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clebopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clebopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clebopride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLEBOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0A84520Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Clebopride?

A1: Clebopride is a substituted benzamide drug that functions primarily as a dopamine antagonist. [, ] It exhibits a high affinity for dopamine D2 receptors, effectively blocking their activation by dopamine. [, , ]

Q2: How does Clebopride's dopamine D2 receptor antagonism translate to its effects on gastric motility?

A2: Clebopride's blockade of D2 receptors on post-ganglionic cholinergic neurons in the enteric nervous system enhances acetylcholine release. [] This leads to increased contractility of the stomach, particularly in cases of delayed gastric emptying. [, ]

Q3: Does Clebopride interact with other receptors besides dopamine D2 receptors?

A3: While Clebopride displays a high affinity for D2 receptors, studies indicate that it can bind to other receptors, albeit with lower affinity. These include α-2 adrenoceptors and 5-HT2 serotonin receptors. [, ]

Q4: Can Clebopride affect prolactin secretion?

A4: Yes, as a dopamine antagonist, Clebopride can increase prolactin levels. Dopamine typically inhibits prolactin release, and Clebopride's blockade of dopamine receptors removes this inhibition. [, , ]

Q5: How does the potency of Clebopride as a dopamine antagonist compare to other substituted benzamides?

A5: Clebopride demonstrates higher potency as a dopamine receptor blocking agent compared to earlier substituted benzamides such as Metoclopramide and Sulpiride. []

Q6: What is the molecular formula and weight of Clebopride?

A6: The molecular formula of Clebopride is C21H24ClN3O2, and its molecular weight is 385.89 g/mol.

Q7: What spectroscopic techniques have been employed to characterize Clebopride and its metabolites?

A7: Several spectroscopic methods have been utilized to identify and characterize Clebopride and its metabolic products. These include electron impact mass spectrometry (low and high resolution), field desorption mass spectrometry, and proton nuclear magnetic resonance spectroscopy. [, , ]

Q8: How is Clebopride metabolized in the body?

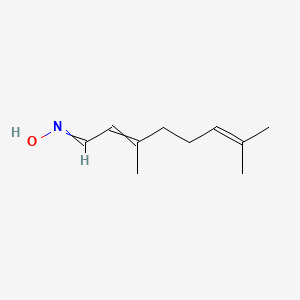

A8: Clebopride undergoes extensive metabolism in various species, including rats, rabbits, dogs, and humans. [] The primary metabolic pathways include N-debenzylation, N-oxidation, and glucuronidation. [, , ]

Q9: What is the primary route of Clebopride elimination?

A9: Following administration, Clebopride and its metabolites are primarily excreted through urine. [, ]

Q10: How does the pharmacokinetic profile of Clebopride compare to Metoclopramide?

A10: Clebopride exhibits a longer biological half-life compared to Metoclopramide in both rats and dogs. [] Additionally, Clebopride demonstrates a high volume of distribution, suggesting extensive tissue penetration. []

Q11: Does the route of administration affect Clebopride's pharmacokinetics?

A11: Yes, Clebopride's pharmacokinetics can vary depending on the route of administration. For example, oral administration in rats leads to lower systemic concentrations due to significant first-pass metabolism. [] In contrast, intravenous administration results in higher and more rapid systemic exposure. []

Q12: What are the potential adverse effects associated with Clebopride?

A12: Clebopride has been associated with extrapyramidal side effects, including acute dystonia, parkinsonism, and tardive dyskinesia. [, , , , ] Other reported side effects include sedation, drowsiness, and diarrhea. [, ]

Q13: How does the risk of extrapyramidal side effects with Clebopride compare to Metoclopramide?

A13: While both drugs can induce extrapyramidal symptoms, studies suggest that Clebopride might be associated with a higher risk of these side effects compared to Metoclopramide. [, ]

Q14: What analytical methods have been employed for the quantification of Clebopride in biological samples?

A14: Radioimmunoassay (RIA) has been developed and validated for the accurate measurement of Clebopride concentrations in human serum and urine samples. []

Q15: Are there any alternative methods for Clebopride quantification?

A15: Besides RIA, high-performance liquid chromatography (HPLC) methods have been established for the determination of Clebopride and its related substances in pharmaceutical formulations. []

Q16: What is the significance of developing sensitive and specific analytical methods for Clebopride?

A16: Sensitive analytical techniques are crucial for monitoring Clebopride concentrations in biological samples, supporting pharmacokinetic studies, and ensuring therapeutic drug monitoring when necessary. [, ]

Q17: What are the primary clinical applications of Clebopride?

A17: Clebopride has been investigated for its therapeutic potential in managing various gastrointestinal disorders, particularly those associated with impaired gastric motility, such as functional dyspepsia and delayed gastric emptying. [, , , ]

Q18: Has Clebopride demonstrated efficacy in treating functional dyspepsia?

A18: Clinical trials have shown that Clebopride can effectively reduce dyspeptic symptoms in patients with functional dyspepsia. [, ]

Q19: Has Clebopride been investigated for its antiemetic properties?

A20: Yes, Clebopride has been studied for its potential in preventing postoperative nausea and vomiting (PONV) due to its antidopaminergic effects. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.